5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide
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Overview
Description
5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzofuran core, a morpholine moiety, and a trifluoromethyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide typically involves multiple steps, including the formation of the benzofuran core, introduction of the morpholine moiety, and incorporation of the trifluoromethyl group. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine.
Incorporation of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxamide can produce amines or alcohols.
Scientific Research Applications
5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) in the formulation of drugs for various therapeutic areas.
Materials Science: The unique chemical properties of this compound make it suitable for use in the development of advanced materials with specific functionalities.
Biological Research: It can be used as a tool compound to study the effects of trifluoromethyl and morpholine groups on biological systems.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The morpholine moiety can interact with various receptors or enzymes, modulating their activity. The benzofuran core can contribute to the compound’s overall stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: This compound features a fluorinated aniline linked to a morpholine, similar to the morpholine moiety in the target compound.
Phenyl Boronic Acid Derivatives: These compounds share the trifluoromethyl group and can undergo similar chemical reactions.
Uniqueness
5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide is unique due to its combination of a benzofuran core, morpholine moiety, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4/c1-13-19(21(29)26-15-4-2-3-14(11-15)22(23,24)25)20-16(12-27-7-9-30-10-8-27)17(28)5-6-18(20)31-13/h2-6,11,28H,7-10,12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKNHHBKOVIVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCOCC3)O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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